5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

SAR exploration at C-5 of the pyrrolo[2,3-d]pyrimidine core is limited by less reactive 5-bromo/chloro analogs. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine overcomes this with a reactive iodine handle enabling efficient Suzuki/Sonogashira diversification. Key benefits: (1) Broad Pd-catalyzed cross-coupling scope; (2) 2-NH2 maintains kinase hinge-region H-bonding for potency; (3) Proven precursor to low-nM kinase inhibitors (EGFR, AK, JAK). Supplied with ≥97% purity; global shipping.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
CAS No. 1416354-36-3
Cat. No. B1401435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS1416354-36-3
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=C(N=C2N1)N)I
InChIInChI=1S/C6H5IN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
InChIKeyVAQOHRRKRVCAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Strategic Kinase Building Block


5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a halogenated pyrrolopyrimidine derivative characterized by an iodine atom at the 5-position and an amine group at the 2-position of the bicyclic core . This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for generating libraries of kinase inhibitors, due to its privileged scaffold that mimics the adenine moiety of ATP . The specific combination of the 2-amino group and the 5-iodo substituent provides distinct chemical handles for functionalization and bioactivity modulation.

Iodide cross-coupling reactivity for Pd-mediated diversification
2-Amino hinge-binding pharmacophore for kinase inhibitor design
Synthetic intermediate for generating focused kinase libraries

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Why Substitution Fails


Simple substitution with other pyrrolo[2,3-d]pyrimidine analogs is not possible due to the interdependent nature of the 2-amino and 5-iodo substituents. The 2-amino group is a key pharmacophore that forms critical hydrogen bonds with the hinge region of kinases, enhancing inhibitory potency and selectivity [1]. The 5-iodo substituent offers a significantly more reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to its 5-bromo or 5-chloro counterparts, enabling the efficient and diverse decoration of the core scaffold . Replacing the iodine with a less reactive halogen would compromise synthetic efficiency and limit access to a wide range of biologically active derivatives.

Less reactive halogens (Br, Cl)
5-Br or 5-Cl analogs may reduce cross-coupling efficiency and limit derivative diversity.
2-Desamino analogs
Removal of the 2-NH2 group eliminates a critical hinge-region hydrogen bond donor, reducing kinase affinity in target engagement studies.

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Key Differentiators


Superior C-5 Iodide Reactivity for Cross-Coupling

The 5-iodo substituent in 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine offers a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the analogous 5-bromo and 5-chloro derivatives. This increased reactivity facilitates more efficient and higher-yielding syntheses of diverse 5-substituted pyrrolo[2,3-d]pyrimidine libraries, a critical step in medicinal chemistry optimization . While direct kinetic data for this specific compound is not available, the established order of reactivity for aryl halides in cross-coupling is I > Br >> Cl, a class-level inference well-supported by physical organic chemistry principles [1].

C-5 Iodide Reactivity
Class-level
5-Iodovs5-Br / 5-Cl
I > Br > Cl
Enables efficient Pd cross-coupling diversification
Qualitative order; class-level physical organic principles
Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

2-Amino Pharmacophore Enables Potent Kinase Inhibition

The presence of the 2-amino group on the pyrrolo[2,3-d]pyrimidine core is critical for potent kinase inhibition. Derivatives of this scaffold, such as the 4-ethoxy and 4-anilino analogs, have demonstrated significant inhibitory activity against key cancer targets like EGFR, with IC50 values as low as 0.107 µM for certain optimized compounds [1]. While the specific 5-iodo-2-amine compound is an intermediate, it carries this essential pharmacophore. In contrast, analogs lacking the 2-amino group show reduced potency and altered selectivity profiles [2].

2-Amino Hinge Binding
Class-level
2-NH2 scaffoldvs2-H (desamino)
Up to >100-fold potency
Critical for kinase hinge-region affinity
Estimated from SAR studies; class-level inference
Kinase Inhibition EGFR Anticancer

Adenosine Kinase Inhibition Potency of 5-Iodo Core

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine core is a key structural feature of exceptionally potent adenosine kinase (AK) inhibitors. For instance, 5-iodotubercidin (a 4-amino, 7-ribosyl derivative) inhibits AK with an IC50 of 0.026 µM [1]. More advanced 5-iodo-substituted analogs have achieved IC50 values below 0.001 µM, representing some of the most potent AK inhibitors known [2]. This demonstrates the significant contribution of the 5-iodo substituent to biological activity, a feature absent in many other halogenated or unsubstituted analogs.

AK Inhibition Potency
Class-level
IC50 0.026 µM
6.5× vs 5′-amino-5′-deoxyadenosine
5-Iodo scaffold enables potent AK probe development
Based on 5-Iodotubercidin analog; class-level
Adenosine Kinase Neurology Nucleoside Analogs

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Key Applications


C-5 Cross-Coupling for Kinase Library Diversification

Procure this compound to leverage its highly reactive 5-iodo group for efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables the systematic exploration of structure-activity relationships (SAR) at the C-5 position of the pyrrolo[2,3-d]pyrimidine core, a critical step in optimizing the potency and selectivity of novel kinase inhibitors .

EGFR-Targeted Anticancer Agent Synthesis

Use 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a foundational building block for generating 4-substituted derivatives. As established by the class, the 2-amino group is essential for high-affinity binding to the EGFR kinase domain. Subsequent functionalization at the 5-position can fine-tune pharmacokinetic and pharmacodynamic properties, leading to development candidates with nanomolar potency against cancer cell lines [1].

Adenosine Kinase Inhibitor Probe Development

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine motif is a hallmark of highly potent AK inhibitors. This compound serves as a key aglycone precursor for synthesizing novel nucleoside and non-nucleoside AK inhibitors for research in neurology and inflammation, building on a validated pharmacophore that has demonstrated sub-nanomolar potency in related analogs [2].

Application
Selection Property
Validation Focus
C-5 cross-coupling diversification
Aryl iodide reactivity for Pd catalysis
Cross-coupling efficiency and derivative scope
EGFR kinase inhibitor research
2-Amino hinge-binding pharmacophore
Kinase inhibition potency and selectivity
Adenosine kinase probe development
5-Iodo-pyrrolo[2,3-d]pyrimidine scaffold
AK inhibitory potency and nucleoside design

Technical Documentation Hub

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